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Compound of Interest

Compound Name: Pulrodemstat

Cat. No.: B3324279

An In-Depth Technical Guide to the Enzymatic Inhibition Profile of Pulrodemstat (CC-90011)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pulrodemstat (also known as CC-90011) is a potent, selective, and orally bioavailable small
molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1][2] As a reversible, non-
covalent inhibitor, Pulrodemstat represents a significant therapeutic candidate in oncology,
distinguishing it from irreversible inhibitors that covalently bind to the enzyme's FAD cofactor.[1]
[3] LSD1 is a key epigenetic regulator that is overexpressed in numerous cancers, where it
plays a crucial role in suppressing the expression of tumor suppressor genes.[2][4][5] By
inhibiting LSD1, Pulrodemstat modulates gene expression to induce cell differentiation and
inhibit the proliferation of cancer cells, making its enzymatic profile a subject of extensive
research.[1][5] The drug is currently in clinical trials for both hematologic and solid tumors.[4][6]

Enzymatic Inhibition Profile and Selectivity

Pulrodemstat is characterized by its high potency against LSD1 and its selectivity over other
related amine oxidases. This specificity is crucial for minimizing off-target effects.

Table 1: Quantitative Enzymatic Inhibition Data for Pulrodemstat
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Target Enzyme Parameter Value (nM) Notes
Potent, reversible

LSD1 (KDM1A) ICso 0.25-0.30 o
inhibition.[1][7]
Exhibits significantly
less inhibition

LSD2 (KDM1B) Inhibition -
compared to LSD1.[1]
[2]
Exhibits significantly
less inhibition

MAO-A Inhibition -
compared to LSD1.[1]
[2]
Exhibits significantly
less inhibition

MAO-B Inhibition -
compared to LSD1.[1]
[2]

Table 2: Cellular Activity of Pulrodemstat
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Cell Line Assay Type Parameter Value (nM)

CD11b Differentiation
THP-1 (AML) ) ECso 7[1]
Marker Induction

Antiproliferative

Kasumi-1 (AML) o ECso 2[1]
Activity

NCI-H209 (SCLC) GRP Suppression ECso 3[1]

NCI-H1417 (SCLC) GRP Suppression ECso 4[1]
Antiproliferative

NCI-H1417 (SCLC) o ECso 6[1]
Activity
Antiproliferative

Cal-27 (HNSCC) o ICso 2420[6]
Activity
Antiproliferative

SCC-9 (HNSCC) ICso 520[6]

Activity

Mechanism of Action: Epigenetic Modulation

Lysine-Specific Demethylase 1 (LSD1) is a flavin adenine dinucleotide (FAD)-dependent
enzyme that removes methyl groups from mono- and di-methylated lysine residues on histone
H3, primarily at position 4 (H3K4) and position 9 (H3K9).[2]

o Demethylation of H3K4me1l/2: The removal of methyl groups from H3K4, a mark associated
with active gene transcription, leads to the repression of target gene expression. Many of
these target genes are tumor suppressors.[5]

o Demethylation of H3K9me1/2: Conversely, the demethylation of H3K9, a mark of inactive
gene transcription, can lead to the activation of tumor-promoting genes.[5]

Pulrodemstat binds to and inhibits LSD1, preventing this demethylation process.[5] The
conseqguence is a global increase in H3K4 and H3K9 methylation, which in turn reactivates
tumor suppressor gene expression, promotes cell differentiation, and ultimately leads to an
anti-tumor effect.[1][5]
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Caption: Mechanism of LSD1 inhibition by Pulrodemstat.

Experimental Protocols

The characterization of Pulrodemstat's enzymatic activity involves a combination of in vitro

biochemical assays and cell-based functional screens.

In Vitro LSD1 Enzymatic Inhibition Assay (HRP-Coupled

Method)

This assay quantitatively measures the enzymatic activity of LSD1 and the inhibitory effect of

compounds like Pulrodemstat.

e Principle: The demethylation of a substrate by LSD1 produces formaldehyde, which is then

measured using a horseradish peroxidase (HRP)-coupled reaction to produce a fluorescent

or colorimetric signal.
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o Methodology:

o Reagents: Recombinant human LSD1 enzyme, a synthetic peptide substrate (e.g.,
H3K4me2 peptide), horseradish peroxidase (HRP), a fluorescent probe (e.g., Amplex
Red), and varying concentrations of Pulrodemstat.

o Procedure:

» LSD1 enzyme is pre-incubated with a dilution series of Pulrodemstat in an assay
buffer.

» The enzymatic reaction is initiated by adding the peptide substrate.

» The reaction is allowed to proceed for a set time at a controlled temperature (e.g.,
37°C).

» The HRP and probe solution is added to detect the formaldehyde produced.
o Data Analysis:
» The signal intensity is measured using a plate reader.

» The percentage of inhibition is calculated relative to a control reaction without the
inhibitor.

» |Cso values are determined by fitting the dose-response curve using a nonlinear four-
parameter equation.[8]

Cell-Based Antiproliferative Assay

This assay assesses the effect of Pulrodemstat on the growth and viability of cancer cell lines.

e Principle: Measures the ability of a compound to inhibit cell proliferation over a period of
time.

» Methodology:

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b3324279?utm_src=pdf-body
https://www.benchchem.com/product/b3324279?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8669716/
https://www.benchchem.com/product/b3324279?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3324279?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Cell Culture: Cancer cell lines (e.g., Kasumi-1, Cal-27) are seeded into 96-well plates at a
specific density and allowed to adhere overnight.[6]

o Treatment: The culture medium is replaced with fresh medium containing a serial dilution
of Pulrodemstat. A vehicle control (e.g., DMSO) is also included.[6]

o Incubation: Cells are incubated for a prolonged period (e.g., 72 hours to 12 days) to allow
for effects on proliferation.[1]

o Viability Assessment: Cell viability is measured using a reagent such as CCK-8, MTT, or
CellTiter-Glo, which quantifies metabolic activity or ATP content, respectively.

o Data Analysis: The results are normalized to the vehicle control, and ICso/ECso values are
calculated from the resulting dose-response curves.
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Start: Prepare Reagents
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Caption: General experimental workflow for inhibitor characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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